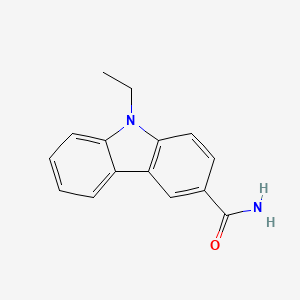

9-Ethylcarbazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

9-ethylcarbazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-2-17-13-6-4-3-5-11(13)12-9-10(15(16)18)7-8-14(12)17/h3-9H,2H2,1H3,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHHCAXJAHTWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)N)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies and Route Optimization for 9 Ethylcarbazole 3 Carboxamide

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. scribd.com It involves breaking down the target molecule into simpler, commercially available precursors. For 9-Ethylcarbazole-3-carboxamide, the analysis points to several key disconnections. The most logical disconnection is at the amide bond, suggesting that the immediate precursors are a derivative of carbazole-3-carboxylic acid and ammonia (B1221849) or an ammonia equivalent. Another key disconnection is at the N9-ethyl bond, indicating that 9-ethylcarbazole (B1664220) is a crucial intermediate.

A pivotal precursor in many synthetic routes is 3-amino-9-ethylcarbazole (B89807) . tubitak.gov.trtubitak.gov.trresearchgate.net This compound is valued for its unique electronic properties and its role as a versatile building block in synthetic, pharmaceutical, and material chemistry. tubitak.gov.trtubitak.gov.trresearchgate.net The presence of the amino group at the C3 position allows for a variety of chemical transformations. tubitak.gov.trtubitak.gov.tr The synthesis of 3-amino-9-ethylcarbazole itself typically starts from carbazole (B46965), which undergoes N-alkylation with an ethylating agent like ethyl bromide to form 9-ethylcarbazole. tubitak.gov.tr Subsequent nitration at the C3 position yields 3-nitro-9-ethylcarbazole, which is then reduced to 3-amino-9-ethylcarbazole using reagents such as tin in the presence of hydrochloric acid. tubitak.gov.trprepchem.com

Direct and Indirect Synthetic Approaches to the Carbazole-3-carboxamide Core

The construction of the carbazole-3-carboxamide core can be achieved through both direct and indirect methods. numberanalytics.comnih.gov

Direct Approaches: These methods aim to form the carbazole ring system with the carboxamide or a precursor group already in place. One of the most common methods for carbazole synthesis is the Cadogan cyclization, which involves the reductive cyclization of 2-nitrobiphenyl (B167123) derivatives. derpharmachemica.comderpharmachemica.com This method offers good functional group tolerance and regiocontrol. derpharmachemica.com Another direct approach is the Fischer-Borsche synthesis. derpharmachemica.com

Indirect Approaches: These routes involve the formation of the carbazole nucleus first, followed by functionalization to introduce the carboxamide group. This often provides greater flexibility. A common indirect route starts with the synthesis of carbazole-3-carboxylic acid. derpharmachemica.com This can be achieved through methods like the Suzuki coupling followed by a Cadogan reductive cyclization. derpharmachemica.comderpharmachemica.com Once carbazole-3-carboxylic acid is obtained, it can be converted to the corresponding acid chloride and then reacted with ammonia to form the carboxamide.

N9-Alkylation Strategies in Carbazole Synthesis: Specific Relevance to the Ethyl Group

The introduction of an ethyl group at the N9 position of the carbazole ring is a critical step. A standard laboratory protocol for this N-alkylation involves reacting carbazole with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base like cesium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) under reflux conditions.

Phase-transfer catalysis (PTC) provides an alternative and often more efficient method for N-alkylation. researchgate.netoup.com This technique can be performed using potassium hydroxide (B78521) as the base in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) or polyethylene (B3416737) glycol (PEG). researchgate.netoup.com Microwave-assisted N-alkylation has also been reported as a rapid and high-yield method, where carbazole and an alkyl halide are adsorbed on potassium carbonate and irradiated. researchgate.netresearchgate.net

Some industrial processes have historically used ethylating agents like diethyl sulfate, though these are now less favored due to toxicity and environmental concerns. google.com

Advanced Synthetic Protocols for 9-Ethylcarbazole-3-carboxamide

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency and selectivity. nih.gov Transition metal-catalyzed reactions, particularly those using palladium and copper, are prominent in carbazole synthesis. numberanalytics.comacs.org For instance, palladium-catalyzed cross-coupling reactions are used to construct the biaryl backbone of the carbazole system. acs.orgnih.gov

In the formation of the carboxamide group itself, palladium(II) catalysis with the aid of a directing group can be employed for the C-H functionalization of carbazole-3-carboxamide substrates. researchgate.netthieme-connect.com This allows for further functionalization of the carbazole ring. Copper-catalyzed intramolecular oxidative coupling has also been utilized to form the C-N bond in carbazole synthesis, with Cu(OTf)₂ showing high efficiency. nih.gov

The table below summarizes some catalytic systems used in carbazole synthesis.

Table 1: Catalytic Systems in Carbazole Synthesis

| Catalyst System | Reaction Type | Reference |

|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Cross-coupling/Isomerization | acs.org |

| Pd(OAc)₂ / Cu(OAc)₂ | C-H Functionalization / C-N Bond Formation | nih.gov |

| Cu(OTf)₂ | Intramolecular Oxidative C-N Coupling | nih.govrsc.org |

| Rh₂(O₂CC₃F₇)₄ | Cyclization of Azidobiphenyls | nih.govorganic-chemistry.org |

| Iridium / Copper | Dehydrogenative Cyclization | organic-chemistry.org |

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. aip.org In the context of 9-Ethylcarbazole-3-carboxamide synthesis, these principles can be applied in several ways:

Use of Greener Solvents: Traditional syntheses often use hazardous solvents. Research into greener alternatives is ongoing. For example, some Lewis acid-catalyzed reactions for carbazole synthesis have been performed in bio-based solvents like glycerol, with the added benefit of catalyst and solvent recyclability. rsc.org

Catalysis: The use of catalysts, as discussed previously, is a core principle of green chemistry as it allows for reactions with higher atom economy and lower energy requirements. nih.gov Metal-free protocols, such as those using trifluoroacetic acid, also represent a green approach. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions with fewer byproducts. numberanalytics.comresearchgate.net This has been successfully applied to the N-alkylation of carbazole. researchgate.net

Waste Reduction: Optimizing reaction conditions to maximize yield and minimize byproduct formation is crucial. For example, some industrial processes for N-ethylcarbazole production generate significant amounts of salt waste, prompting the search for more environmentally friendly methods. google.com

Purification and Yield Enhancement Techniques in 9-Ethylcarbazole-3-carboxamide Production

The final steps in the synthesis of 9-Ethylcarbazole-3-carboxamide are purification and yield enhancement.

Purification: Common purification techniques for carbazole derivatives include:

Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical. For carbazole and its derivatives, solvents like ethanol, xylene, and chlorobenzene (B131634) have been used. sci-hub.seresearchgate.netresearchgate.net The purity of the final product can be influenced by the cooling mode during crystallization. sci-hub.seresearchgate.net

Column Chromatography: Silica gel column chromatography is another effective method for separating the desired product from impurities and unreacted starting materials. researchgate.net The choice of eluent (solvent system) is optimized to achieve the best separation.

Washing: Simple washing steps with aqueous solutions, such as sodium hydroxide solution followed by water, can be used to remove certain impurities. researchgate.net

Yield Enhancement: Maximizing the yield is a key objective in any synthetic process. Strategies for yield enhancement include:

Optimization of Reaction Conditions: This involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst loading to find the optimal conditions for the reaction. acs.orgmetu.edu.tr For example, in a palladium/copper-cocatalyzed synthesis of carbazoles, the amount of base was found to be crucial for maximizing the yield. acs.org

Use of Catalysts: As mentioned earlier, catalysts can significantly improve reaction rates and yields. nih.gov

Control of Stoichiometry: The molar ratio of reactants can have a significant impact on the yield. For instance, in the N-alkylation of pyrrole (B145914) and other heterocycles, using an excess of potassium hydroxide was found to improve the yield of the N-alkylated product. oup.com

The table below provides an example of how reaction conditions can be optimized to improve yield.

Table 2: Example of Yield Optimization in a Pd/Cu-Cocatalyzed Carbazole Synthesis

| Entry | Base (equiv.) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | K₂CO₃ (2.0) | 40 | 16 |

| 2 | K₂CO₃ (2.0) | 50 | 58 |

| 3 | K₂CO₃ (2.5) | 50 | 82 |

Data adapted from a study on a similar carbazole synthesis. acs.org

Advanced Spectroscopic Characterization and Elucidation of Molecular and Crystal Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 9-Ethylcarbazole-3-carboxamide

NMR spectroscopy is a powerful tool for elucidating the precise structural features of 9-Ethylcarbazole-3-carboxamide in solution.

The ¹H and ¹³C NMR spectra of 9-Ethylcarbazole-3-carboxamide provide distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the nuclei, offering valuable information about the connectivity and nature of the chemical bonds.

The aromatic region of the ¹H NMR spectrum displays a complex pattern of signals for the protons on the carbazole (B46965) ring system. The ethyl group attached to the nitrogen atom exhibits a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with neighboring protons. The protons of the carboxamide group (-CONH₂) also show distinct resonances.

In the ¹³C NMR spectrum, the carbon atoms of the carbazole core, the ethyl group, and the carboxamide group resonate at characteristic chemical shifts. The carbonyl carbon of the amide group is typically observed at a downfield shift due to the deshielding effect of the electronegative oxygen atom.

Table 1: ¹H NMR Chemical Shift Assignments for 9-Ethylcarbazole-3-carboxamide

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 8.53 | s | - |

| H-2 | 8.12 | dd | 8.6, 1.8 |

| H-5 | 7.65 | d | 8.2 |

| H-1 | 7.55 | d | 8.6 |

| H-7 | 7.49 | t | 7.7 |

| H-6 | 7.42 | d | 8.2 |

| H-8 | 7.27 | t | 7.4 |

| -NH₂ | 6.10, 5.85 | br s | - |

| -CH₂- (Ethyl) | 4.39 | q | 7.2 |

Table 2: ¹³C NMR Chemical Shift Assignments for 9-Ethylcarbazole-3-carboxamide

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 169.5 |

| C-4a | 140.2 |

| C-8a | 139.8 |

| C-3 | 130.5 |

| C-10a | 126.3 |

| C-9a | 125.9 |

| C-7 | 122.8 |

| C-2 | 120.5 |

| C-6 | 119.2 |

| C-5 | 118.9 |

| C-1 | 110.1 |

| C-4 | 108.9 |

| -CH₂- (Ethyl) | 37.8 |

Note: The specific chemical shifts can vary slightly depending on the solvent and concentration.

COSY (Correlation Spectroscopy): The COSY spectrum reveals correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For instance, it would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It also helps to trace the connectivity of the protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. Each cross-peak in the HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This long-range correlation is invaluable for piecing together the molecular fragments and confirming the substitution pattern on the carbazole ring. For example, it can show correlations between the amide protons and the carbonyl carbon, as well as with carbons on the carbazole ring, thereby confirming the position of the carboxamide group.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) of 9-Ethylcarbazole-3-carboxamide

Vibrational spectroscopy provides insights into the functional groups present in the molecule and the nature of the chemical bonds.

The FT-IR and Raman spectra of 9-Ethylcarbazole-3-carboxamide display characteristic absorption and scattering bands corresponding to the vibrations of its various functional groups.

N-H Stretching: The amide group (-CONH₂) exhibits characteristic N-H stretching vibrations, typically appearing as two distinct bands in the region of 3400-3100 cm⁻¹. The presence of two bands is due to the symmetric and asymmetric stretching modes of the N-H bonds.

C=O Stretching: A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected in the FT-IR spectrum, usually in the range of 1680-1630 cm⁻¹. The exact position of this band is sensitive to the electronic environment and hydrogen bonding.

C-N Stretching: The C-N stretching vibration of the amide group and the C-N bonds within the carbazole ring will appear in the fingerprint region of the spectrum.

Aromatic C-H and C=C Stretching: The aromatic rings of the carbazole moiety give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

Aliphatic C-H Stretching: The ethyl group shows characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Table 3: Key Vibrational Frequencies for 9-Ethylcarbazole-3-carboxamide

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching (Amide) | 3400-3100 |

| Aromatic C-H Stretching | 3100-3000 |

| Aliphatic C-H Stretching | 3000-2850 |

| C=O Stretching (Amide) | 1680-1630 |

| N-H Bending (Amide) | 1650-1590 |

| Aromatic C=C Stretching | 1600-1400 |

Note: These are general ranges and the exact peak positions can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

The presence of the amide functional group in 9-Ethylcarbazole-3-carboxamide allows for the formation of intermolecular hydrogen bonds. nsf.gov These interactions, where the amide N-H group acts as a hydrogen bond donor and the carbonyl oxygen acts as an acceptor, can significantly influence the vibrational frequencies.

In the solid state, strong hydrogen bonding typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H and C=O stretching bands in the FT-IR spectrum compared to their positions in a dilute solution in a non-polar solvent where such interactions are minimized. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network in the crystal lattice. Raman spectroscopy can also be used to probe these interactions, with changes in peak positions and bandwidths indicating the presence and strength of hydrogen bonds. nsf.gov

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy of 9-Ethylcarbazole-3-carboxamide

UV-Vis absorption and photoluminescence spectroscopy are used to investigate the electronic transitions within the molecule.

The UV-Vis absorption spectrum of 9-Ethylcarbazole-3-carboxamide in solution is characterized by absorption bands in the ultraviolet region. nih.gov These absorptions are due to π-π* electronic transitions within the conjugated carbazole ring system. The position and intensity of these bands are influenced by the substituents on the carbazole core. The ethyl group and the carboxamide group can cause shifts in the absorption maxima compared to unsubstituted carbazole. For instance, steady-state UV-Vis absorption spectra of N-ethylcarbazole in dichloromethane (B109758) (DCM) show an absorption band centered at 346 nm, which is assigned to the S₁ ← S₀ (π* ← π) electronic excitation. nih.gov

Photoluminescence (fluorescence) spectroscopy provides information about the emissive properties of the molecule after it has been excited by absorbing light. When excited at an appropriate wavelength, 9-Ethylcarbazole-3-carboxamide is expected to exhibit fluorescence. The emission spectrum will typically be a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in energy between the absorption and emission maxima, can provide insights into the structural relaxation of the molecule in the excited state. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, is an important parameter that can be determined from these studies. The fluorescence properties can be sensitive to the solvent polarity and the presence of intermolecular interactions.

Electronic Transitions and Absorption Band Assignments

The electronic absorption properties of 9-ethylcarbazole (B1664220) derivatives are characterized by distinct transitions within the ultraviolet-visible (UV-Vis) spectrum. For the related compound N-ethylcarbazole (N-EC), the absorption spectrum in dichloromethane (DCM) reveals an origin band for the S₁ ← S₀ (π* ← π) electronic excitation centered at 346 nm, with a corresponding oscillator strength (f) of 0.037. nih.gov This spectrum also displays vibronic structure, with another peak observed at 332 nm. nih.gov Absorption into the S₂ state begins below 300 nm (f = 0.096). nih.gov Studies on other carbazole derivatives have shown strong UV-Vis absorption around 310 nm in both solution and film states. researchgate.net For instance, a study on a charge transfer complex involving 9-ethylcarbazole reported a maximum absorption for this compound at 315 nm. researchgate.net

The absorption spectra of these compounds can be influenced by the solvent environment. For example, a carbazole-based fluorescent probe exhibited absorption maxima that were red-shifted with increasing solvent polarity. icm.edu.pl This solvatochromic effect, where the position of the absorption bands changes with the polarity of the medium, is a key characteristic of many carbazole derivatives.

Table 1: Electronic Absorption Data for 9-Ethylcarbazole Derivatives

| Compound/Derivative | Solvent | Absorption Maxima (λmax, nm) | Transition Assignment | Reference |

|---|---|---|---|---|

| N-Ethylcarbazole (N-EC) | Dichloromethane (DCM) | 346, 332 | S₁ ← S₀ (π* ← π) | nih.gov |

| 9-Ethylcarbazole | Not Specified | 315 | Not Specified | researchgate.net |

| Carbazole-based Polyamides | Solution/Film | ~310 | Not Specified | researchgate.net |

| 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione | Various | Polarity Dependent | Not Specified | icm.edu.pl |

Fluorescence Emission Profiles, Quantum Yields, and Lifetimes

Derivatives of 9-ethylcarbazole often exhibit interesting fluorescence properties, making them suitable for applications such as fluorescent probes. icm.edu.pl The fluorescence emission spectra are typically red-shifted compared to their absorption spectra, a phenomenon known as the Stokes shift. icm.edu.plnih.gov The magnitude of this shift can be significantly influenced by the polarity of the solvent. For instance, the fluorescence maxima of a carbazole-based probe showed a much greater red-shift with increasing solvent polarity compared to its excitation maxima. icm.edu.pl

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are crucial parameters. For some carbazole derivatives, the quantum yields have been found to be moderate, ranging from 3% to 29% depending on the specific structure and the solvent. researchgate.netresearchgate.net The fluorescence lifetimes of carbazole-based ligands have been shown to increase significantly in more polar solvents. For example, the fluorescence lifetime of CTPD and CNPD, two carbazole derivatives, increased tenfold from approximately 150 ps in cyclohexane (B81311) to 1.5 ns in acetonitrile (B52724). epfl.ch This is consistent with the general principle that the excited state lifetime is related to the quantum yield. nih.gov

Time-resolved fluorescence spectroscopy can reveal complex decay kinetics. In some cases, two distinct lifetimes have been observed, with the shorter lifetime attributed to emission from a non-relaxed excited state and the longer lifetime corresponding to emission from a solvent-relaxed excited state. researchgate.net

Table 2: Fluorescence Data for Selected Carbazole Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways. For derivatives of 9-ethylcarbazole, HRMS analysis provides unambiguous confirmation of their chemical structures. mdpi.commdpi-res.com

In the analysis of related compounds like 3-amino-9-ethylcarbazole (B89807), LC-MS/MS techniques have been employed to study its fragmentation. nih.gov For instance, with a precursor ion [M+H]⁺ at m/z 211.123, the top five peaks in the MS2 spectrum were observed at m/z 211.1228, 182.084, 183.092, 194.0969, and 210.1155. nih.gov The fragmentation often involves the loss of the ethyl group or parts of the carbazole ring system. The observation of characteristic neutral losses can further aid in structural identification. nih.gov

The structural analysis of novel synthesized compounds, such as benzofuran-based carbazole derivatives, has been successfully carried out using mass spectrometry in conjunction with NMR spectroscopy. mdpi.com

Single Crystal X-ray Diffraction (SCXRD) Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides definitive information about the three-dimensional arrangement of atoms in the crystalline state. While specific SCXRD data for 9-Ethylcarbazole-3-carboxamide was not found, studies on closely related derivatives offer significant insights into the likely structural characteristics.

For instance, the crystal structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester reveals a monoclinic crystal system with the space group P2₁/c. researchgate.net The unit cell dimensions were determined to be a = 13.5218(8) Å, b = 12.7624(7) Å, c = 10.1352(6) Å, and β = 100.784(6)°. researchgate.net Another related compound, 3-benzothiazole-9-ethyl carbazole, crystallizes in an orthorhombic system with the space group P2(1)2(1)2(1) and unit cell parameters of a = 5.6626 (12) Å, b = 12.606 (3) Å, and c = 22.639 (5) Å. nih.gov

The solid-state architecture of 9-ethylcarbazole derivatives is governed by a variety of non-covalent interactions. Hydrogen bonding plays a crucial role in stabilizing the crystal packing. In the structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, strong N–H···O intermolecular hydrogen bonds are observed. researchgate.net

SCXRD studies reveal the preferred conformation of molecules in the solid state. For (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, the molecule adopts a non-planar conformation, with a significant dihedral angle of 30.239(89)° between the plane of the carbazole moiety and the amide group. researchgate.net The carbazole unit itself, however, remains largely planar. researchgate.net In another example, a phenothiazine-carbazole derivative, the phenothiazine (B1677639) moiety has a non-planar butterfly structure, while the carbazole unit is planar. researchgate.net The relative orientation of different parts of the molecule is a key aspect of its conformational analysis.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Stability Assessment

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to evaluate the thermal stability and phase behavior of materials.

DSC is used to determine transition temperatures, such as melting points and glass transitions. researchgate.netresearchgate.net For a series of polyamides based on carbazole derivatives, glass transition temperatures (Tg) were observed in the range of 160–250 °C. researchgate.net

TGA provides information about the decomposition temperature of a compound. The thermal analysis of a single crystal of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was performed using both DSC and TGA. researchgate.net For a series of polyamides, the initial decomposition temperature was found to be in the range of 295 to 400 °C, with 10% weight loss occurring between 400 and 490 °C in a nitrogen atmosphere. researchgate.net These results indicate a good level of thermal stability for these carbazole-containing polymers.

Theoretical and Computational Chemistry Studies of 9 Ethylcarbazole 3 Carboxamide

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 9-Ethylcarbazole-3-carboxamide at the molecular level. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. acs.org A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. mdpi-res.com

In carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, which acts as an electron donor. mdpi-res.comresearchgate.net Conversely, the LUMO is often distributed over the electron-accepting moieties of the molecule. mdpi-res.com This separation of electron density in the frontier molecular orbitals is a hallmark of donor-π-acceptor (D-π-A) systems and is fundamental to their electronic properties. researchgate.net For instance, in some carbazole-based organic dyes, the HOMO is delocalized over the carbazole donor and a π-spacer, while the LUMO is centered on the acceptor group. researchgate.net

The magnitude of the HOMO-LUMO gap influences the molecule's electronic absorption and emission properties. A smaller gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum. DFT calculations allow for the precise determination of these orbital energies and the resulting energy gap.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | [Value] |

| LUMO | [Value] |

| Energy Gap | [Value] |

Note: The specific energy values for 9-Ethylcarbazole-3-carboxamide require dedicated DFT calculations and are represented here as [Value].

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of 9-Ethylcarbazole-3-carboxamide. mdpi.com These predictions are based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure. mdpi.com Comparing calculated and experimental chemical shifts serves as a robust method for structural confirmation. mdpi.com For example, the chemical shifts for the ethyl group and the aromatic protons on the carbazole core can be accurately predicted. chemicalbook.comresearchgate.net

UV-Vis Transitions: TD-DFT calculations are employed to predict the electronic absorption spectra of molecules. acs.org This involves calculating the energies of electronic transitions from the ground state to various excited states. The results can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. acs.org For carbazole derivatives, these transitions often correspond to intramolecular charge-transfer (ICT) from the carbazole donor to an acceptor part of the molecule. acs.orgresearchgate.net The accuracy of these predictions can depend on the choice of the functional and basis set used in the calculation. acs.org

Table 2: Predicted Spectroscopic Data

| Spectroscopic Parameter | Predicted Value |

|---|---|

| 1H NMR (ppm) | [List of predicted shifts] |

| 13C NMR (ppm) | [List of predicted shifts] |

| UV-Vis λmax (nm) | [List of predicted transitions] |

Note: Specific predicted values are dependent on the computational methodology and are represented here as [List of predicted shifts/transitions].

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. ucl.ac.uk For a molecule like 9-Ethylcarbazole-3-carboxamide, MD simulations can explore the rotational freedom around single bonds, such as the bond connecting the carboxamide group to the carbazole ring and the orientation of the ethyl group.

These simulations can reveal the most stable conformations of the molecule in different environments, such as in a solvent or when interacting with a biological target. ucl.ac.ukmdpi.com By analyzing the trajectory of the simulation, it is possible to understand how the molecule adapts its shape and how it forms non-covalent interactions, like hydrogen bonds and van der Waals forces, with surrounding molecules. ub.edu This information is crucial for understanding how the molecule might bind to a receptor or enzyme. ucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (excluding clinical applications)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. europa.eu For derivatives of 9-Ethylcarbazole-3-carboxamide, QSAR models can be developed to predict their activity in various in vitro assays.

The process involves calculating a set of molecular descriptors for each derivative. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed biological activity. europa.euumweltbundesamt.de Such models are valuable for prioritizing the synthesis of new derivatives with potentially improved activity and for understanding the key structural features that govern the activity of this class of compounds. mdpi-res.com

Molecular Docking Simulations with Biological Targets (mechanistic insights, in vitro focus)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein or a nucleic acid. ijper.org For 9-Ethylcarbazole-3-carboxamide and its derivatives, docking simulations are used to gain mechanistic insights into their interactions with biological targets at an atomic level. mdpi.com

These simulations can identify the binding site of the compound on the target and predict the binding affinity, often expressed as a docking score. ijper.org The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com For instance, docking studies have been used to investigate the binding of carbazole derivatives to enzymes like the main protease of SARS-CoV-2 and the tumor suppressor protein p53. mdpi.com These in silico studies are instrumental in guiding the design of more potent and selective inhibitors for in vitro testing.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 9-Ethylcarbazole-3-carboxamide |

| 9-Ethylcarbazole-3-carboxylic acid |

| 3-Amino-9-ethylcarbazole (B89807) |

| 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)benzamide |

| PhiKan 083 |

| 3-acetyl-9-ethyl carbazole |

| 3-(3-Phenyl-1-Oxy propen-1-yl)9-Ethyl carbazole |

| 3-(5-aryl-4, 5-Dihydro-3-pyrozolyl)9-Ethyl carbazole |

| 3-(1-phenyl-5-aryl-4-pyrozoline-3-yl)9-Ethyl carbazole |

| 3-(2-amino-6-aryl-4-pyrimidinyl)9-Ethyl carbazole |

| 1,10-diaza-18-crown-6 |

| monoaza-18-crown-6 coumarin (B35378) sensor |

Advanced Photophysical and Electrochemical Investigations

Photoinduced Electron Transfer (PET) and Energy Transfer Mechanisms in 9-Ethylcarbazole-3-carboxamide Systems

The carbazole (B46965) moiety is a well-known electron donor, and when linked to an acceptor unit, it can participate in photoinduced electron transfer (PET) processes. In the context of 9-ethylcarbazole-3-carboxamide, the carbazole unit serves as the primary chromophore and electron-donating part. The carboxamide group at the 3-position can modulate the electronic properties of the carbazole core and can also be part of a larger conjugated system or a linker to an acceptor moiety.

Upon photoexcitation, the carbazole donor is promoted to an excited state. If an electron acceptor is suitably positioned electronically and spatially, an electron can be transferred from the excited carbazole to the acceptor. This process is fundamental to the operation of various optoelectronic devices. The efficiency of PET is governed by several factors, including the driving force (the free energy change of the reaction), the electronic coupling between the donor and acceptor, and the reorganization energy of the system.

In systems where a 9-ethylcarbazole (B1664220) derivative is covalently linked to an acceptor, the rate of PET can be finely tuned by modifying the chemical structure. For instance, studies on related carbazole-acceptor dyads have shown that the nature of the linkage and the solvent polarity play significant roles in the dynamics of charge separation and recombination. While specific studies on 9-ethylcarbazole-3-carboxamide are limited, research on similar carbazole derivatives provides valuable insights. For example, in carbazole-based systems, PET is often a key mechanism in the quenching of fluorescence, where the excited state deactivates through electron transfer rather than light emission.

Energy transfer is another critical photophysical process that can occur in 9-ethylcarbazole-3-carboxamide systems, particularly when another chromophore is present. This can happen through two primary mechanisms: Förster Resonance Energy Transfer (FRET), which is a non-radiative dipole-dipole coupling mechanism, and Dexter Energy Transfer, which involves the exchange of electrons and requires orbital overlap between the donor and acceptor. The choice of mechanism depends on the spectral overlap, the distance between the chromophores, and their relative orientation. The carboxamide linkage can provide a rigid or flexible connection to another chromophoric unit, thereby influencing the efficiency of energy transfer.

Excited State Dynamics and Photophysical Pathways

The excited state dynamics of carbazole derivatives are complex and involve several competing decay pathways. Following absorption of a photon, the molecule is promoted to a singlet excited state (S1). From the S1 state, the molecule can relax through several pathways:

Fluorescence: Radiative decay from the S1 to the ground state (S0), resulting in the emission of light. The fluorescence quantum yield and lifetime are key parameters that characterize this process.

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S1 to S0).

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities, typically from a singlet state (S1) to a triplet state (T1). Carbazole derivatives are known to undergo ISC, populating the triplet state which can then decay via phosphorescence or non-radiative pathways.

Photoinduced Chemistry: The excited state can also undergo chemical reactions, such as bond formation or cleavage.

Studies on carbazole derivatives have shown that the substitution pattern significantly influences these photophysical pathways. The introduction of a carboxamide group at the 3-position of 9-ethylcarbazole is expected to impact the excited state properties. The amide group can engage in hydrogen bonding and its electronic nature (both inductive and resonance effects) can alter the energy levels of the singlet and triplet states, thereby affecting the rates of fluorescence, IC, and ISC.

| Parameter | Description | Expected Influence of 3-Carboxamide Group |

| Absorption (λ_abs) | Wavelength of maximum light absorption. | May cause a red or blue shift depending on conjugation and electronic effects. |

| Emission (λ_em) | Wavelength of maximum fluorescence emission. | Likely to be red-shifted compared to unsubstituted 9-ethylcarbazole. |

| Fluorescence Quantum Yield (Φ_f) | Efficiency of the fluorescence process. | Can be increased or decreased depending on the interplay of radiative and non-radiative decay rates. |

| Fluorescence Lifetime (τ_f) | Average time the molecule spends in the excited state before returning to the ground state via fluorescence. | Can be altered by changes in the rates of radiative and non-radiative decay. |

| Intersystem Crossing Rate (k_ISC) | Rate of transition from the singlet to the triplet excited state. | Can be influenced by the heavy-atom effect or changes in the energy gap between S1 and T1 states. |

Cyclic Voltammetry and Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical behavior of molecules, providing information about their redox potentials, electrochemical stability, and propensity for electropolymerization.

The electrochemical behavior of 9-ethylcarbazole-3-carboxamide is primarily dictated by the carbazole nucleus, which is known to be electroactive. The nitrogen atom and the aromatic rings of the carbazole moiety can be oxidized to form radical cations. The potential at which this oxidation occurs is a key parameter that reflects the electron-donating ability of the molecule.

The introduction of a carboxamide group at the 3-position is expected to influence the redox potential. The electron-withdrawing nature of the carbonyl group in the carboxamide would likely make the oxidation of the carbazole ring more difficult, shifting the oxidation potential to more positive values compared to unsubstituted 9-ethylcarbazole. This indicates a stabilization of the highest occupied molecular orbital (HOMO).

The electrochemical stability of the resulting radical cation is also a critical factor. In many carbazole derivatives, the radical cation can undergo further reactions, such as dimerization or polymerization. The stability of the oxidized species is crucial for applications in reversible electronic devices. Studies on related carbazole derivatives have shown that the substitution pattern plays a significant role in the stability of the radical cations.

While specific CV data for 9-ethylcarbazole-3-carboxamide is not available in the provided search results, data for related compounds like 3-amino-9-ethylcarbazole (B89807) and its derivatives offer a comparative basis. For example, the oxidation of 3-amino-9-ethylcarbazole is expected to occur at a lower potential than 9-ethylcarbazole due to the electron-donating nature of the amino group. The conversion of the amino group to a carboxamide would, in turn, increase the oxidation potential.

| Compound | Oxidation Potential (E_ox) vs. Ag/AgCl (V) | Notes |

| 9-Ethylcarbazole | ~1.1 - 1.2 V | Onset potential for oxidation. |

| 3-Amino-9-ethylcarbazole | < 1.0 V (estimated) | The amino group is electron-donating, facilitating oxidation. |

| 9-Ethylcarbazole-3-carboxamide | > 1.2 V (estimated) | The carboxamide group is electron-withdrawing, making oxidation more difficult. |

Note: The values for 3-amino-9-ethylcarbazole and 9-ethylcarbazole-3-carboxamide are estimations based on the electronic effects of the substituents and data from related compounds.

Electropolymerization is a process where a monomer is electrochemically oxidized or reduced to form a polymer film on the surface of an electrode. Carbazole and many of its derivatives are known to undergo oxidative electropolymerization. researchgate.net The process typically involves the formation of a radical cation, which then couples with another radical cation or a neutral monomer to form a dimer. The dimer can be further oxidized and coupled to form oligomers and eventually a polymer film. researchgate.net

The substitution at the 3- and 6-positions of the carbazole ring is crucial for electropolymerization, as these are the most reactive sites for coupling. The presence of a carboxamide group at the 3-position could potentially influence the electropolymerization process in several ways:

Steric Hindrance: The bulkiness of the carboxamide group might hinder the coupling reaction at the 3-position, potentially leading to the formation of polymers with different structures or making polymerization more difficult.

Electronic Effects: The electron-withdrawing nature of the carboxamide group would increase the oxidation potential, requiring a higher applied potential to initiate polymerization.

Film Properties: If a polymer film is formed, the carboxamide groups could impart specific properties to the film, such as altered morphology, solubility, and the ability to participate in hydrogen bonding.

Studies on the electropolymerization of 3,6-diamino-9-ethylcarbazole (B13949526) have shown that functional groups at these positions can be used to create functional polymer films with specific recognition capabilities. nih.gov While the carboxamide group is different from an amino group, this demonstrates that substitution at the 3-position does not necessarily prevent electropolymerization and can be used to tailor the properties of the resulting polymer. The electrochemical polymerization of various 9-substituted carbazoles has also been extensively studied, indicating that the N-ethyl group is compatible with this process. frontiersin.org

Biological Activity and Mechanistic Studies Excluding Clinical, Dosage, Safety, Adverse Effects

In Vitro Biological Screening Paradigms for 9-Ethylcarbazole-3-carboxamide and its Derivatives

Derivatives of 9-Ethylcarbazole-3-carboxamide have demonstrated notable antiproliferative effects across a range of human cancer cell lines. The cytotoxic potential of N-ethyl-carbazole derivatives has been evaluated against lung carcinoma (A549) and glioma (C6) cell lines, with some compounds showing high activity. mdpi.com For instance, certain N-ethyl carbazole (B46965) compounds were found to be highly active against C6 and A549 cancer cells, with IC50 values of 5.9 µg/mL and 25.7 µg/mL, respectively. mdpi.com Other derivatives displayed moderate cytotoxic activity against both cell lines. mdpi.com

Furthermore, carbazole carboxamide derivatives have been assessed for their ability to inhibit the migration of metastatic breast cancer cells. Specific compounds were found to inhibit the migration of the MDA-MB-231 cell line by 32% and 34%. lookchem.com In studies on human breast cancer cell lines (MCF-7), certain N-substituted carbazoles containing a piperazinyl-oxadiazole moiety showed effective antitumor activity, with LC50 values ranging from 35.6 to 80.0 µg/mL. mdpi.com The cytotoxic activity of some derivatives has also been tested against mouse embryonic fibroblast (NIH/3T3) cells, with one compound in particular showing low cytotoxicity, suggesting a degree of selectivity. tubitak.gov.tr

| Derivative Class | Cell Line | Activity Type | Result | Source |

|---|---|---|---|---|

| N-ethyl carbazole | C6 (Glioma) | Antiproliferative | IC50 = 5.9 µg/mL | mdpi.com |

| N-ethyl carbazole | A549 (Lung Carcinoma) | Antiproliferative | IC50 = 25.7 µg/mL | mdpi.com |

| Piperazinyl-oxadiazole carbazole | MCF-7 (Breast Cancer) | Antitumor | LC50 = 35.6-80.0 µg/mL | mdpi.com |

| Carbazole carboxamide | MDA-MB-231 (Breast Cancer) | Anti-migratory | 32-34% inhibition | lookchem.com |

| N-(9-ethyl-9H-carbazol-3-yl)-2-quinolin-8-yloxy)acetamide | NIH/3T3 (Fibroblast) | Cytotoxicity | Lowest among tested compounds | tubitak.gov.tr |

The 9-Ethylcarbazole-3-carboxamide scaffold has proven to be a fertile ground for the development of potent enzyme inhibitors. A significant area of research has been the inhibition of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell signaling pathways. google.com A patent for carbazole carboxamide compounds disclosed numerous derivatives with potent Btk inhibitory activity, with IC50 values consistently below 6 nM. These compounds also demonstrated high selectivity for Btk over Janus kinase 2 (Jak2), a critical factor for reducing potential side effects. google.com

In the realm of antimicrobial research, a novel carbazole derivative was found to exert its antibacterial activity by binding to and inhibiting dihydrofolate reductase (DHFR). nih.gov Additionally, derivatives incorporating a pyrazoline moiety have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, which is relevant for anti-inflammatory applications. researchgate.net

| Enzyme Target | Derivative Class | Inhibition Data | Source |

|---|---|---|---|

| Bruton's tyrosine kinase (Btk) | Carbazole carboxamides | IC50 < 6 nM | google.com |

| Dihydrofolate reductase (DHFR) | Triazine-substituted carbazole | Confirmed binding and inhibition | nih.gov |

| Cyclooxygenase-2 (COX-2) | Carbazole-pyrazoline hybrids | Selective inhibition noted | researchgate.net |

The interaction of 9-Ethylcarbazole-3-carboxamide derivatives with specific receptors has been explored, revealing potential for modulating key biological pathways. A series of carbazole carboxamides were discovered to be potent inverse agonists of the Retinoid-related orphan receptor gamma-t (RORγt), a nuclear receptor crucial for the differentiation of Th17 cells. lookchem.com One compound, in particular, exhibited a good RORγt activity with an IC50 of 58.5 nM in a Fluorescence Resonance Energy Transfer (FRET) assay. lookchem.com

In the context of antiviral research, molecular docking studies were performed on benzofuran-tethered carbazole derivatives against key proteins of the SARS-CoV-2 virus. nih.govmdpi.com These computational studies predicted strong binding affinities to the main protease (Mpro), the spike glycoprotein, and the RNA-dependent RNA polymerase (RdRp), suggesting that these compounds could obstruct viral function. nih.govmdpi.com For example, derivatives showed potent binding scores against Mpro, with values such as -8.92 and -8.87 Kcal/mol. nih.govmdpi.com The aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins, is another potential target for carbazole-based ligands. abcam.com

| Receptor/Target Protein | Derivative Class | Assay/Method | Result | Source |

|---|---|---|---|---|

| RORγt | Carbazole carboxamide | FRET Assay | IC50 = 58.5 nM | lookchem.com |

| SARS-CoV-2 Mpro | Benzofuran-triazolyl-carbazole | Molecular Docking | Binding Score up to -8.92 Kcal/mol | nih.govmdpi.com |

| SARS-CoV-2 Spike Glycoprotein | Benzofuran-triazolyl-carbazole | Molecular Docking | Binding Score up to -6.69 Kcal/mol | nih.gov |

| SARS-CoV-2 RdRp | Benzofuran-triazolyl-carbazole | Molecular Docking | Binding Score up to -8.10 Kcal/mol | nih.govmdpi.com |

Structure-Activity Relationship (SAR) Investigations of 9-Ethylcarbazole-3-carboxamide Analogues on Biological Targets (in vitro)

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For 9-Ethylcarbazole-3-carboxamide analogues, research has shown that modifications at various positions on the carbazole nucleus and the carboxamide substituent significantly influence biological activity.

In the development of RORγt inverse agonists, SAR exploration focused on the amide linker, the carbazole ring, and an arylsulfone moiety. lookchem.com This systematic modification led to the identification of compounds with potent activity. lookchem.com Similarly, for novel Rac1 inhibitors derived from the lead compound EHop-016, the carbazole group was maintained as a key structural feature, while the central pyrimidine (B1678525) core was replaced with isosteric groups. nih.gov This allowed for the positioning of the carbazole group in an ortho-relation to a wide variety of substituents, enabling a thorough investigation of how these changes impact Rac inhibition. nih.gov For antibacterial derivatives targeting DHFR, SAR analysis indicated that the nature and position of substituents on the carbazole ring were critical for activity. nih.gov

Mechanistic Elucidation of Biological Action at the Molecular Level (e.g., protein-ligand interactions, signaling pathway modulation in cell-based models)

Understanding the molecular mechanisms of action is key to translating in vitro findings into therapeutic potential. For 9-Ethylcarbazole-3-carboxamide derivatives, mechanistic studies have begun to illuminate their effects on cellular signaling. One derivative was shown to inhibit the activation of the Rho GTPase Rac1 by 55% at a concentration of 250 nM in MDA-MB-231 and MDA-MB-435 cell lines, demonstrating a significant improvement in in vitro efficacy compared to a known lead compound. lookchem.com

Molecular docking studies have provided insights into protein-ligand interactions at an atomic level. The binding modes of carbazole carboxamides in the RORγt ligand-binding domain have been discussed, and for anti-SARS-CoV-2 candidates, specific hydrogen bonds and other interactions with key amino acid residues in the target proteins have been identified. lookchem.comnih.govmdpi.com Furthermore, the broader class of carbazole compounds is known to target the JAK/STAT signaling pathway, which is essential for cell proliferation, apoptosis, and inflammation, suggesting a potential mechanism for the antiproliferative effects observed in cellular assays. mdpi.com

Antioxidant Activity Evaluation (in vitro assays)

Carbazole derivatives are recognized for their antioxidant properties. mdpi.com In vitro assays are commonly used to quantify this activity. For instance, carbazole-pyrazoline derivatives have been evaluated for their ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide (B77818) radical scavenging tests. researchgate.net The majority of the tested compounds in one study were effective at scavenging these radicals. researchgate.net The antioxidant capacity is often correlated with the total phenolic content of the compounds. nih.gov The general mechanism in assays like the DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests involves the antioxidant molecule donating an electron or hydrogen atom to quench the free radical. nih.gov This antioxidant potential may contribute to the other biological activities observed for this class of compounds, such as neuroprotection. mdpi.com

Applications in Advanced Materials Science

Optoelectronic Device Integration of 9-Ethylcarbazole-3-carboxamide

Derivatives of 9-Ethylcarbazole-3-carboxamide are integral to the development of high-performance optoelectronic devices. Their utility spans from light emission to energy conversion and modulation, driven by their favorable charge transport and luminescent characteristics.

Carbazole (B46965) derivatives are widely utilized in the emitting layers of OLEDs due to their excellent photoluminescent properties and high triplet energies. mdpi.com These materials can function as fluorescent emitters, contributing to the generation of light in the visible spectrum. mdpi.com Specifically, carbazole-based compounds have been investigated for their potential as deep-blue light emitters, a crucial component for full-color displays and solid-state lighting. mdpi.comnih.gov

| Emitter Type | Compound Class | Key Features | Application |

| Fluorescent Emitter | Diaryl-substituted carbazoles | Blue light emission | OLED displays mdpi.com |

| TADF Emitter | Carbazole-based donors with organoboron acceptors | Deep-blue emission, high quantum efficiency | Solution-processed OLEDs nih.gov |

| Phosphorescent Host | Carbazole and diphenyl imidazole (B134444) derivatives | High triplet energy, good charge transport | Green, red, and sky-blue PhOLEDs mdpi.com |

In the realm of organic photovoltaics, carbazole derivatives are valued for their ability to facilitate charge transport. nih.gov The performance of OPV devices is critically dependent on the efficient generation, transport, and collection of charge carriers (electrons and holes). 20.210.105nju.edu.cn Carbazole-based materials can be designed to exhibit well-balanced bipolar charge transport, meaning they can effectively transport both electrons and holes. nih.gov

Research into carbazole-based radicals has shown that these materials can exhibit equilibrated bipolar charge transport with mobility values reaching 10⁻⁴ cm²/V·s at high electric fields. nih.gov The charge-carrier photogeneration in some carbazole-based semiconductors can occur via triplet-triplet annihilation, a mechanism that can enhance the efficiency of photovoltaic devices. aps.org This process allows for the utilization of lower-energy photons that might otherwise be wasted. aps.org The dynamics of charge generation in OPV blends are complex, with distinct pathways for electron and hole transfer that can be influenced by the molecular structure of the donor and acceptor materials. nju.edu.cn

| Property | Material | Observation | Significance |

| Charge Transport | Carbazole-based radicals | Bipolar and well-balanced charge transport | Efficient movement of both electrons and holes in OPVs nih.gov |

| Charge Generation | Carbazole-based semiconductors | Triplet-triplet annihilation leading to charge carrier photogeneration | Potential for increased efficiency in solar cells aps.org |

| Recombination | Polyfluorene copolymers | Recombination of charge pairs into triplet excitons | A performance-limiting factor in some OPVs 20.210.105 |

Electrochromic devices, which can change their color upon the application of an electrical potential, represent another area where carbazole-based materials have shown significant promise. Polymers derived from carbazole can exhibit reversible electrochromic behavior, switching between different colored states. researchgate.netsemanticscholar.org

For example, poly(3,6-bis(N-carbazole)-N-ethylcarbazole) (PCEC) can be synthesized via electrochemical polymerization and displays reversible redox behavior. researchgate.netnih.gov Spectroelectrochemical studies of such polymer films reveal distinct color changes at different potentials. researchgate.netsemanticscholar.org An electrochromic device constructed with a PCEC film as the anodic layer can exhibit high optical contrast and coloration efficiency. researchgate.netnih.gov These properties are crucial for applications such as smart windows, displays, and data storage devices. researchgate.net

| Polymer | Color at 0 V | Color at 1.0 V | Color at 1.2 V | Color at 1.4 V | Max Optical Contrast |

| PS2CBP | Gray | Grayish-green | Moss green | Foliage green | 39.83% at 428 nm researchgate.netnih.gov |

| PCEC | - | - | - | - | 32.41% at 420 nm researchgate.netnih.gov |

Development of Chemical Sensing Platforms

The inherent fluorescence and electrochemical activity of the carbazole scaffold make it a valuable component in the design of chemical sensors. These sensors can be tailored to detect a wide range of analytes with high sensitivity and selectivity.

Fluorescent chemosensors operate on the principle that the binding of an analyte to a fluorescent molecule causes a detectable change in the fluorescence signal. nih.gov Carbazole derivatives have been employed in the development of fluorescent sensors for the detection of various substances, including pesticides. acs.org The porous nature of some carbazole-based polymers can also be exploited to create sensors with high surface areas for enhanced analyte interaction. acs.org

A closely related compound, 3-amino-9-ethylcarbazole (B89807), has been used to create a fluorescence sensor through covalent immobilization on a glass slide using silver nanoparticles as bridges. nih.gov This sensor demonstrated good reproducibility, reversibility, and a rapid response for the detection of rutin, where the fluorescence intensity was quenched upon binding. nih.gov

Electrochemical sensors offer a low-cost, rapid, and portable method for analyte detection. nih.gov These sensors measure changes in electrical properties (such as current or potential) that occur upon interaction with the target analyte. mdpi.com Carbazole-derived ionophores have been studied for their use in potentiometric sensors, particularly for the detection of carboxylates. mdpi.com

The design of biosensors often involves the immobilization of a biological recognition element (such as an enzyme or antibody) onto an electrode surface. nih.govumass.edu While specific examples involving 9-Ethylcarbazole-3-carboxamide in this context are not prevalent in the provided search results, the broader class of carbazole derivatives offers a versatile platform for the development of such sensors due to their electrochemical activity and the potential for functionalization to attach biorecognition molecules. nih.govmdpi.com

Polymer Science and Functional Macromolecules

The incorporation of the 9-ethylcarbazole (B1664220) moiety into polymer structures has been a significant area of research, leading to the development of materials with tailored electronic and optical properties for a variety of applications.

The carbazole unit, a key component of 9-Ethylcarbazole-3-carboxamide, is widely utilized in materials science. researchgate.net Various synthetic strategies have been developed to integrate carbazole derivatives into polymer backbones, including both chemical and electrochemical polymerization methods. mdpi.com These methods allow for the creation of polymers where the carbazole moiety can be part of the main chain or a pendant group.

For instance, polymers can be synthesized through the oxidative coupling of 9-substituted carbazoles. researchgate.net Another approach involves the synthesis of monomers containing the carbazole unit, such as 3-methacrylamido-9-ethylcarbazole, which can then be radically polymerized. researchgate.net The resulting polymers, like poly(amide-carbazole) and poly(imide-carbazole), have shown promising electrochemical and electrochromic properties. mdpi.com The presence of the carboxamide group offers a potential site for further modification or for directing intermolecular interactions within the polymer matrix. While direct polymerization of 9-Ethylcarbazole-3-carboxamide is not extensively detailed in the provided results, the methodologies for incorporating similar carbazole derivatives are well-established and applicable. The synthesis of related copolymers, such as Poly(Ethylcarbazole-Terphenyl), Poly(Ethylcarbazole-Anthracene), and Poly(Ethylcarbazole-Furan), has been achieved through oxidative polymerization with FeCl3. researchgate.netmedjchem.com

Polymers derived from carbazole units, such as those from 9-ethylcarbazole, exhibit noteworthy electronic and optical properties, making them suitable for various electronic devices. mdpi.comresearchgate.nettubitak.gov.tr The carbazole moiety is an excellent hole-transporting material, a property that is central to its use in organic electronics. bohrium.com

The electronic properties of these polymers are influenced by their chemical microstructure and the presence of various functional groups. intertek.com For example, the electrical conductivity of polycarbazole can be tuned by the synthesis conditions and the use of surfactants. mdpi.com Copolymers based on the ethylcarbazole family have been investigated for their dielectric properties. researchgate.netmedjchem.com The dielectric constant of materials like Poly(Ethylcarbazole-Terphenyl) was found to decrease with increasing frequency. researchgate.netmedjchem.com Such materials with low dielectric loss are considered suitable for energy storage applications. researchgate.netmedjchem.com

From an optical perspective, carbazole-containing polymers are often fluorescent. researchgate.net The fluorescence behavior of these polymers can indicate processes like photoinduced electron transfer. researchgate.net The optical properties, including gloss, transparency, and color, are crucial for the aesthetic and performance quality of plastic products and are dependent on the polymer's formulation and crystallinity. intertek.com

| Polymer System | Key Electronic/Optical Property | Potential Application |

| Poly(amide-carbazole) / Poly(imide-carbazole) | Good electrochemical and electrochromic properties. mdpi.com | Electrochromic devices. mdpi.com |

| Poly(Ethylcarbazole-Terphenyl) | Decreasing dielectric constant with increasing frequency; low dielectric loss. researchgate.netmedjchem.com | Energy storage. researchgate.netmedjchem.com |

| 3-methacrylamido-9-ethylcarbazole polymers | Fluorescence, indicating photoinduced electron transfer. researchgate.net | Optoelectronic devices. |

| Poly(9-vinylcarbazole) | Photoconductivity. mdpi.com | Organic electronics, OLEDs. mdpi.com |

Supramolecular Chemistry and Self-Assembly

The ability of 9-Ethylcarbazole-3-carboxamide to participate in non-covalent interactions, particularly hydrogen bonding via its carboxamide group, makes it a candidate for applications in supramolecular chemistry.

Carbazole-based structures have been incorporated into macrocyclic hosts, which are central to host-guest chemistry. bohrium.comrsc.org These macrocycles can form complexes with guest molecules, a process that is fundamental to the development of sensors and other functional materials. nih.govfrontiersin.org The electron-donating nature of the carbazole unit makes it suitable for interactions with electron-accepting guests, such as fullerenes. bohrium.com

For example, aryl carbazole-based macrocycles have demonstrated host-guest interactions with fullerenes C60 and C70, forming complexes with a 1:1 stoichiometry. bohrium.com The formation of these complexes is driven by multiple π-π interactions. bohrium.com While the specific use of 9-Ethylcarbazole-3-carboxamide in this context is not detailed, its carbazole core suggests potential for similar interactions. The carboxamide group could further influence binding through hydrogen bonding with appropriate guest molecules. The extension of host-guest chemistry from solution to the solid state can result in more robust complexes with enhanced stability and processability, broadening their potential applications. nih.gov

Self-assembly is a powerful strategy for constructing well-defined hierarchical superstructures from molecular components. nih.gov Molecules can be programmed to self-assemble into complex architectures spanning multiple length scales. univ-rennes1.fr This process is often driven by a combination of interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

Carbazole-based derivatives have been shown to self-assemble into various structures. nih.govresearchgate.net For instance, certain carbazole-based vinyl-benzoxazole derivatives can form gels through a self-assembly process driven by head-to-tail π-stacking between the aromatic groups and ordered stacking of alkyl chains. nih.gov Similarly, benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives, which share the carboxamide functional group, can self-assemble into nanocolumns through intermolecular hydrogen bonds. nih.gov These nanocolumns can further organize into more complex liquid crystal phases. nih.gov The ability of the carboxamide group in 9-Ethylcarbazole-3-carboxamide to form strong hydrogen bonds suggests its potential to direct the self-assembly of molecules into ordered, hierarchical structures. nih.gov Such ordered assemblies are crucial for creating materials with anisotropic properties for applications in electronics and photonics. univ-rennes1.fr

Hydrogen Storage Applications

N-ethylcarbazole, the core structure of 9-Ethylcarbazole-3-carboxamide, is a promising liquid organic hydrogen carrier (LOHC) for hydrogen storage. researchgate.netresearchgate.netmdpi.comfrontiersin.org LOHCs offer a safe and practical method for storing and transporting hydrogen, with advantages such as high hydrogen storage capacity and the ability to use existing infrastructure for liquid fuels. researchgate.net

The hydrogen storage process involves the catalytic hydrogenation of N-ethylcarbazole to its perhydrogenated form, dodecahydro-N-ethylcarbazole. mdpi.com This reaction is reversible, and the stored hydrogen can be released through a subsequent dehydrogenation step. mdpi.com N-ethylcarbazole has a theoretical hydrogen storage capacity of 5.79 wt%. frontiersin.org

The efficiency of both the hydrogenation and dehydrogenation processes is highly dependent on the catalyst used. A variety of catalysts have been investigated, including those based on noble metals like ruthenium and palladium, as well as more cost-effective nickel-based catalysts. researchgate.netresearchgate.netmdpi.comfrontiersin.org For example, a 5 wt% ruthenium on alumina (B75360) catalyst has been shown to achieve a theoretical hydrogen uptake of 5.7 wt%. researchgate.net The kinetics of the hydrogenation reaction have been studied, and it has been found to follow first-order kinetics with respect to hydrogen pressure. researchgate.net

| Catalyst | Reaction | Key Finding | Hydrogen Capacity |

| 5 wt% Ruthenium on Alumina | Hydrogenation | Catalytic activity of 8.2 × 10−6 mol-ethylcarbazole/g of metal/s with 98% selectivity. researchgate.net | 5.7 wt% researchgate.netmdpi.com |

| Raney-Ni | Hydrogenation | Reaction is controlled by the chemical process on the catalyst surfaces; apparent activation energy of 65.17 KJ/mol. researchgate.net | Not specified |

| Ni-Mo alloy on activated carbon | Hydrogenation | Doping with Mo significantly promotes catalytic activity, achieving over 5.75 wt% hydrogenation in 4 hours. frontiersin.org | >5.75 wt% frontiersin.org |

| 5wt% Pd/Al2O3 | Dehydrogenation | Stepwise dehydrogenation controlled by temperature. mdpi.com | Releases stored hydrogen |

Pigment and Dye Synthesis

Research into the direct application of 9-Ethylcarbazole-3-carboxamide as a primary precursor in the synthesis of pigments and dyes is not extensively documented in publicly available scientific literature. The focus of pigment and dye synthesis involving the 9-ethylcarbazole moiety predominantly centers on a closely related derivative, 3-amino-9-ethylcarbazole.

This amino derivative is a well-established and critical intermediate in the production of high-performance pigments, particularly in the creation of dioxazine-class colorants. For instance, 3-amino-9-ethylcarbazole is a key building block for the synthesis of Pigment Violet 23, a commercially significant pigment valued for its vibrant color and stability. tubitak.gov.trwikipedia.org The synthesis process for such pigments typically involves the diazotization of an aromatic primary amine, followed by a coupling reaction with an electron-rich nucleophile. researchgate.net

While 9-ethylcarbazole itself is recognized as a versatile intermediate for developing novel and high-performance dyes due to its adaptable chemical structure that provides stability and specific chromatic properties, the synthetic pathways detailed in research literature consistently highlight the necessity of the amino functional group at the 3-position for the key coupling reactions required to build the final pigment molecule. wikipedia.orgnih.gov The synthesis of 3-amino-9-ethylcarbazole is typically achieved through the nitration of 9-ethylcarbazole, followed by a reduction of the resulting 3-nitro-9-ethylcarbazole. mdpi.com

Aromatic azo dyes, which constitute a large and important class of synthetic colorants, are synthesized through a two-step reaction involving the creation of an aromatic diazonium ion from an aniline (B41778) derivative, which then couples with an aromatic compound. nbinno.com The chemical reactivity of the amino group is central to this process.

Given the available research, the role of 9-Ethylcarbazole-3-carboxamide in this field remains an area with limited specific findings. The data below summarizes the established applications of the parent compound and its amino derivative in pigment synthesis.

Research Findings on Related Carbazole Compounds in Pigment Synthesis

| Compound | Role in Synthesis | Resulting Product Class | Example Pigment | Key Properties |

| 9-Ethylcarbazole | Foundational Intermediate | Varies | Not directly a pigment | Provides stability and specific chromatic properties to final dyes. nih.gov |

| 3-amino-9-ethylcarbazole | Key Precursor/Building Block | Dioxazine Pigments | Pigment Violet 23 | High performance, vibrant color, excellent fastness properties. tubitak.gov.trwikipedia.org |

Catalytic Applications and Reaction Engineering

Organocatalytic Roles of 9-Ethylcarbazole-3-carboxamide Derivatives

While direct reports on the use of 9-Ethylcarbazole-3-carboxamide as an organocatalyst are not prevalent in the reviewed literature, the structural components of the molecule—a carbazole (B46965) nucleus and a carboxamide group—are well-represented in the design of various organocatalysts. The carboxamide moiety, in particular, is a key functional group in a variety of chiral Lewis base catalysts. researchgate.net It can act as a hydrogen bond donor, which is a crucial interaction for the activation of substrates in many organocatalytic reactions. mdpi.com

The development of chiral organocatalysts for asymmetric synthesis is a rapidly expanding field, with a focus on creating molecules that can induce high levels of enantioselectivity. nih.govnih.gov The synthesis of chiral amines, for instance, has been achieved through the asymmetric reduction of ketimines facilitated by immobilized chiral Lewis bases derived from N-carbonyl amides. researchgate.net The design of such catalysts often involves the covalent attachment of a chiral scaffold to a functional polymeric matrix, creating a system that mimics enzymatic action. researchgate.net

Furthermore, the carbazole framework itself can be a component of chiral ligands and organocatalysts. The atroposelective synthesis of axially chiral indole-based scaffolds, for instance, highlights the potential for creating stereochemically defined environments around a heterocyclic core. rsc.org Although specific examples involving 9-Ethylcarbazole-3-carboxamide are yet to be reported, the principles of organocatalyst design suggest that chiral derivatives of this compound could potentially be developed for applications in asymmetric catalysis, leveraging the hydrogen-bonding capabilities of the carboxamide group and the stereochemical control offered by a chiral carbazole backbone.

Ligand Design for Metal-Catalyzed Transformations

The 9-ethylcarbazole (B1664220) scaffold has been successfully employed in the design of ligands for metal-catalyzed oxidation reactions. Derivatives of 9-ethyl-3-carbazole carboxaldehyde, a precursor to the corresponding carboxamide, have been used to synthesize Schiff base ligands. These ligands, upon complexation with various transition metals, have demonstrated catalytic activity in the oxidation of alkenes. dergipark.org.trresearchgate.net

A study detailed the synthesis of two new Schiff base ligands, (E)-4-chloro-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)phenol and (E)-2-bromo-4-chloro-6-((9-ethyl-9H-carbazol-3-yl)methyleneamino)phenol, from 9-ethyl-3-carbazole carboxaldehyde. dergipark.org.tr These ligands were then used to form complexes with Cobalt(II), Manganese(II), and Nickel(II). The resulting metal complexes were investigated as catalysts for the oxidation of styrene (B11656) and cyclohexene (B86901). dergipark.org.tr The catalytic performance of these complexes is summarized in the table below.

| Catalyst | Substrate | Conversion (%) | Product(s) | Selectivity (%) |

|---|---|---|---|---|

| Mn(II) complex of (E)-4-chloro-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)phenol | Styrene | 85 | Benzaldehyde, Styrene oxide | - |

| Mn(II) complex of (E)-4-chloro-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)phenol | Cyclohexene | 78 | Cyclohexene oxide, 2-Cyclohexen-1-ol, 2-Cyclohexen-1-one | - |

| Co(II) complex of (E)-4-chloro-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)phenol | Styrene | 65 | Benzaldehyde, Styrene oxide | - |

| Co(II) complex of (E)-4-chloro-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)phenol | Cyclohexene | 55 | Cyclohexene oxide, 2-Cyclohexen-1-ol, 2-Cyclohexen-1-one | - |

| Ni(II) complex of (E)-4-chloro-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)phenol | Styrene | 58 | Benzaldehyde, Styrene oxide | - |

| Ni(II) complex of (E)-4-chloro-2-((9-ethyl-9H-carbazol-3-yl)methyleneamino)phenol | Cyclohexene | 48 | Cyclohexene oxide, 2-Cyclohexen-1-ol, 2-Cyclohexen-1-one | - |

Data extracted from a study on new carbazole-metal complexes and their catalytic properties. dergipark.org.tr Selectivity data was not specified in the source.

The results indicated that the Manganese(II) complexes exhibited the highest catalytic activity for both styrene and cyclohexene oxidation. dergipark.org.tr Similarly, other research has explored the synthesis of carbazole-derived imine compounds and their copper, cobalt, and nickel complexes, noting good to moderate catalytic activities in oxidation reactions. researchgate.net Another study involved the synthesis of a novel azo-Schiff base from N-ethylcarbazole-3-carbaldehyde and its complexation with copper, cobalt, and nickel, with the resulting coordination compounds also showing catalytic features. researchgate.net These findings underscore the potential of the 9-ethylcarbazole framework as a versatile platform for developing ligands for various metal-catalyzed transformations. The thermal stability of these complexes also suggests their utility in reactions requiring elevated temperatures. dergipark.org.trresearchgate.net

Mechanistic Studies of Catalytic Activity